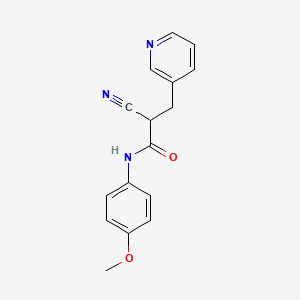

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide

Description

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide is a synthetic acrylamide derivative featuring a cyano group, a 4-methoxyphenylamide moiety, and a pyridine ring. The pyridine ring contributes to electronic delocalization and hydrogen-bonding capabilities, which may influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-15-6-4-14(5-7-15)19-16(20)13(10-17)9-12-3-2-8-18-11-12/h2-8,11,13H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHRXHCJDIHCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 4-methoxyaniline with cyanoacetic acid derivatives under specific conditions. One common method involves the use of alkyl cyanoacetates in the presence of a base, such as sodium ethoxide, to form the cyanoacetamide intermediate. This intermediate is then reacted with 3-pyridinecarboxaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amines, and substituted amides. These products are often biologically active and can be used in medicinal chemistry .

Scientific Research Applications

2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

Medicine: It is being explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and amide groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Variations in Acrylamide Derivatives

Key structural analogs differ in aromatic substituents and functional groups:

Notes:

- Compounds 3e and 3f lack the pyridine ring but retain the cyano group, simplifying the scaffold while maintaining hydrogen-bonding capacity via the amide (–NH) group.

Functional Comparisons: Corrosion Inhibition

The acrylamide derivatives ACR-2 and ACR-3 demonstrate how substituents influence functional performance:

Key Findings :

- The 4-methoxyphenyl group in ACR-2 slightly reduces inhibition efficiency compared to the phenyl group in ACR-3, suggesting steric or electronic effects from methoxy substitution .

- Both compounds exhibit mixed-type inhibition, likely due to interactions between the cyano/amide groups and copper surfaces.

Comparison with Chiral Sulfone Derivatives

Chiral sulfones such as (R)-2-cyano-N-(4-iodophenyl)-3-((4-methoxyphenyl)sulfonyl)-2-phenylpropanamide (3al) highlight the impact of stereochemistry and bulky substituents:

| Compound | Optical Rotation ([α]D) | Key Substituents | Purity |

|---|---|---|---|

| 3al | +59.3 | 4-Iodophenyl, sulfonyl, pyridine | >99% |

| 3am | +59.2 | 3-Fluoro-4-morpholinophenyl | >99% |

Insights :

- Bulky groups (e.g., iodophenyl) enhance stereochemical stability, as evidenced by high optical purity (>99%) .

- Sulfonyl groups may improve solubility in polar solvents compared to the target compound’s pyridine ring.

Research Implications and Gaps

- chiral synthesis) .

- Stereochemical Influence : Chiral analogs demonstrate the importance of stereochemistry in optical activity, though data for the target compound are lacking.

- Functional Trade-offs : While methoxy groups enhance solubility, they may reduce inhibition efficiency in certain contexts .

Biological Activity

2-Cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 242.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group acts as an electrophile, which can engage in reactions with nucleophilic sites in biological molecules. The methoxyphenyl and pyridinyl moieties enhance the compound's binding affinity towards various enzymes or receptors, modulating multiple biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although specific data on efficacy and mechanisms are still emerging.

- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines. It appears to interfere with cell signaling pathways associated with tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anticancer | Reduces proliferation in cancer cell lines | |

| Enzyme Inhibition | Modulates activity of key metabolic enzymes |

Case Study: Anticancer Activity

In a study conducted on human cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism involved apoptosis induction through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its solubility and stability may influence its absorption and distribution within biological systems. Further studies are necessary to elucidate its metabolic pathways and excretion processes.

Future Directions

Research is ongoing to fully characterize the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Understanding the detailed mechanisms by which the compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step route involving substitution, reduction, and condensation reactions. For example:

- Substitution : React 3-chloro-4-fluoronitrobenzene with pyridinemethanol under alkaline conditions to form intermediates (similar to ).

- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines (see ).

- Condensation : React the amine intermediate with cyanoacetic acid using coupling agents like EDCI or DCC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.